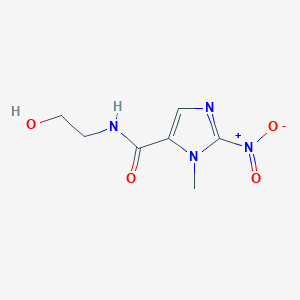
N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications, particularly in the field of medicine as antimicrobial agents. This compound is characterized by the presence of a nitro group, a hydroxyethyl group, and a carboxamide group attached to an imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide typically involves the nitration of an imidazole derivative followed by the introduction of the hydroxyethyl and carboxamide groups. One common method involves the reaction of 3-methylimidazole with nitric acid to introduce the nitro group. This is followed by the reaction with ethylene oxide to introduce the hydroxyethyl group. Finally, the carboxamide group is introduced through the reaction with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as an antimicrobial agent against various pathogens.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide involves the interaction with microbial DNA. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that cause DNA damage. This results in the inhibition of DNA synthesis and ultimately leads to cell death. The compound targets specific enzymes and pathways involved in DNA replication and repair.
類似化合物との比較
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its use in treating protozoal infections.
Secnidazole: Used for its broad-spectrum antimicrobial activity.
Uniqueness
N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide is unique due to its specific structural features, such as the hydroxyethyl and carboxamide groups, which may confer distinct biological activities and pharmacokinetic properties compared to other nitroimidazoles.
特性
CAS番号 |
82198-50-3 |
|---|---|
分子式 |
C7H10N4O4 |
分子量 |
214.18 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-3-methyl-2-nitroimidazole-4-carboxamide |
InChI |
InChI=1S/C7H10N4O4/c1-10-5(6(13)8-2-3-12)4-9-7(10)11(14)15/h4,12H,2-3H2,1H3,(H,8,13) |
InChIキー |
VSHSMYSFSXBYGT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1[N+](=O)[O-])C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


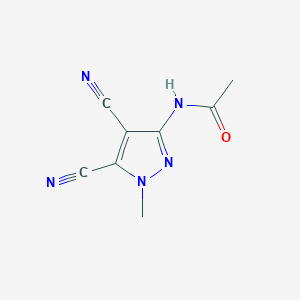
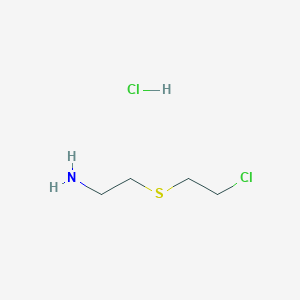
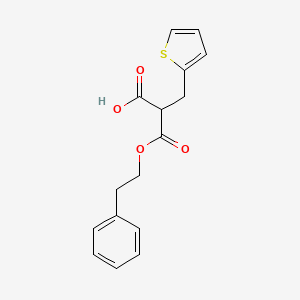
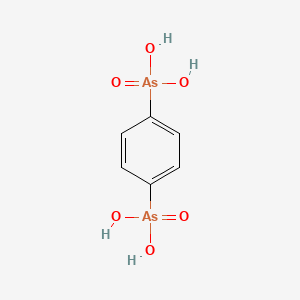
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
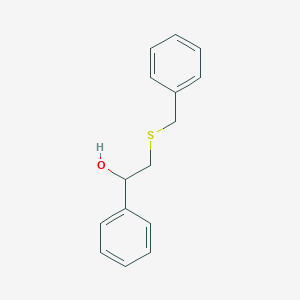
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)
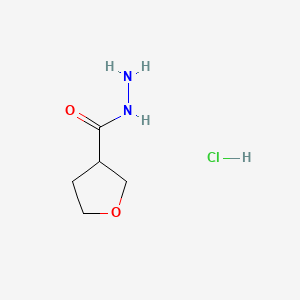
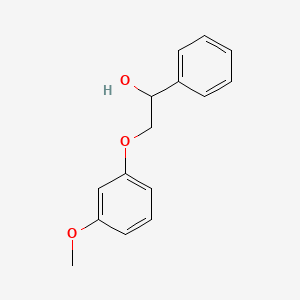
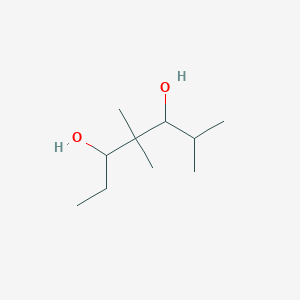
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
